(Trimethylsilyl)methyllithium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

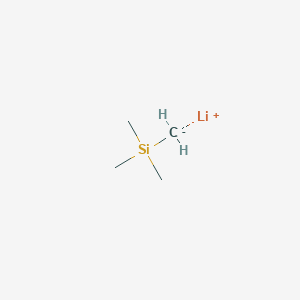

3D Structure of Parent

Properties

IUPAC Name |

lithium;methanidyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWLUDFGXDFFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11LiSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392901 | |

| Record name | (Trimethylsilyl)methyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-00-0 | |

| Record name | (Trimethylsilyl)methyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lithium;methanidyl(trimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Trimethylsilyl)methyllithium synthesis from (trimethylsilyl)methyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li] is a versatile organolithium reagent widely employed in organic synthesis and organometallic chemistry. Its utility stems from its ability to act as a nucleophilic source of the (trimethylsilyl)methyl group, enabling the formation of carbon-carbon bonds and the introduction of the sterically demanding and electronically stabilizing trimethylsilylmethyl ligand. This technical guide provides an in-depth overview of the synthesis of this compound from (trimethylsilyl)methyl chloride, with a focus on a detailed experimental protocol utilizing highly reactive lithium metal dendrites. Quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.

Introduction

This compound is a key reagent in a variety of chemical transformations, most notably in the Peterson olefination reaction for the synthesis of alkenes from aldehydes and ketones.[1] The high polarity of the carbon-lithium bond renders the methylene (B1212753) carbon strongly nucleophilic, allowing it to readily participate in nucleophilic addition and substitution reactions.[1] Furthermore, it is extensively used to introduce the (trimethylsilyl)methyl ligand to transition metals, forming stable and soluble organometallic complexes that are often resistant to beta-hydride elimination.[2]

While commercially available, the in-house synthesis of this compound is a common practice in many research laboratories. Traditional synthetic routes include the reaction of (trimethylsilyl)methyl chloride with butyllithium (B86547) or lithium metal.[2][3] A significant advancement in this area is the use of highly reactive, high-surface-area lithium metal dendrites, which has been shown to facilitate a more efficient and reliable synthesis.[3][4][5] This guide will focus on this modern and scalable approach.

Synthetic Pathways

The primary method for the synthesis of this compound from (trimethylsilyl)methyl chloride involves the reaction with lithium metal. The overall transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

A common laboratory preparation involves the treatment of (trimethylsilyl)methyl chloride with butyllithium, as shown in the following reaction.[2]

Figure 2: Synthesis of this compound using butyllithium.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound using the highly reactive lithium dendrite method.[5]

Table 1: Reactant and Reagent Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalence |

| Lithium Pellets (high sodium) | Li | 6.94 | 5.0 | 0.72 | - |

| (Trimethylsilyl)methyl chloride | (CH₃)₃SiCH₂Cl | 122.68 | 34.6 | 0.282 | 1.0 |

Table 2: Reaction Conditions and Solvents

| Parameter | Value |

| Solvent | Pentane (B18724) (dry) |

| Reaction Temperature | 37 °C (reflux) |

| Addition Rate | ~1 drop per second |

| Yield | 68.6 - 80% |

Experimental Protocol: Synthesis using Highly Reactive Lithium Dendrites

This protocol is adapted from a procedure published in Organic Syntheses.[5][6]

Preparation of Highly Activated Lithium Metal Dendrites

-

An oven-dried 1 L three-necked round-bottom flask, equipped with a magnetic stir bar, dry ice condenser, argon inlet, and vacuum adapter, is assembled.

-

The system is evacuated and backfilled with argon three times.

-

High-sodium lithium pellets (5.0 g, 0.72 mol) are added to a separate flame-dried 100 mL Schlenk flask under a positive pressure of argon.[5]

-

The lithium pellets are washed three times with dry hexanes (20 mL each time) and then dried under high vacuum for 1 hour.[5]

-

The washed lithium pellets are transferred to the 1 L reaction flask.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Liquid ammonia (B1221849) (~150 mL) is condensed into the flask to dissolve the lithium metal, resulting in a blue-bronze colored solution.[5][6]

-

The ammonia is slowly evaporated, first at room temperature and then with gentle warming to 40 °C, to form lithium dendrites on the flask walls. The flask is then placed under high vacuum to remove all residual ammonia.[5]

Synthesis of this compound

-

The flask containing the lithium dendrites is backfilled with argon and submerged in an oil bath set to 37 °C.[5]

-

The lithium dendrites are gently scraped from the walls to the bottom of the flask using an oven-dried spatula.[5]

-

Dry pentane (160 mL) is added to the flask.[5]

-

A solution of (trimethylsilyl)methyl chloride (34.6 g, 0.282 mol) in dry pentane (120 mL) is added dropwise to the stirred suspension of lithium dendrites at a rate that maintains a gentle reflux.[5]

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete.

-

The resulting solution of this compound is then ready for use or can be filtered and stored under an inert atmosphere.

The following diagram illustrates the experimental workflow for this synthesis.

Figure 3: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Lithium Metal: Lithium is a highly reactive metal that can ignite in the presence of moisture. It should be handled under an inert atmosphere (e.g., argon). A Class D fire extinguisher should be readily available.[5]

-

Organolithium Reagents: this compound and butyllithium are pyrophoric and will ignite on contact with air. They are also corrosive. All manipulations should be carried out under an inert atmosphere using proper air-sensitive techniques.[7]

-

Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood.[5]

-

(Trimethylsilyl)methyl chloride: This compound is flammable and an irritant. Standard laboratory safety precautions should be followed.

A thorough risk assessment should be conducted before performing this synthesis.[5]

Conclusion

The synthesis of this compound from (trimethylsilyl)methyl chloride is a well-established and crucial transformation for synthetic chemists. The use of highly activated lithium dendrites provides a reliable and scalable method for its preparation, with reported yields in the range of 68-80%. This technical guide provides the necessary details for researchers to successfully and safely perform this synthesis in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1822-00-0 | Benchchem [benchchem.com]

- 4. Synthesis of this compound via highly reactive lithium metal dendrites | Poster Board #234 - American Chemical Society [acs.digitellinc.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

(Trimethylsilyl)methyllithium: A Comprehensive Technical Guide

(Trimethylsilyl)methyllithium , a versatile organometallic reagent, holds a significant position in modern organic synthesis and polymer science. Classified as both an organolithium and an organosilicon compound, its unique reactivity profile makes it an invaluable tool for researchers and professionals in drug development and materials science.[1][2] This guide provides an in-depth overview of its core properties, synthesis, and applications, tailored for a scientific audience.

Core Properties of this compound

This compound is a potent nucleophile and a strong base, typically supplied as a clear, colorless to light yellow liquid solution.[3][4][5] Its high reactivity, particularly its sensitivity to moisture and protic solvents, necessitates careful handling under an inert atmosphere.[4] The quantitative properties of this reagent are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1822-00-0 |

| Molecular Formula | C₄H₁₁LiSi |

| Molecular Weight | 94.16 g/mol [1][3] |

| Appearance | White or colorless solid; clear to light yellow liquid in solution[1][4][6] |

| Density | Approximately 0.65 - 0.937 g/cm³ at 25 °C[1][3] |

| Melting Point | 112-117 °C (decomposes)[3] |

| Boiling Point | 35-36 °C (solution)[3][7] |

| Flash Point | -49 °C (-57 °F)[3][4] |

| Solubility | Soluble in ethereal solvents; reacts with protic solvents[3] |

| Storage Temperature | 2-8°C[3][5] |

| Hydrolytic Sensitivity | 8: reacts rapidly with moisture, water, and protic solvents[3][4] |

Synthesis and Experimental Protocols

The preparation of this compound is well-documented, with common methods involving the reaction of a (trimethylsilyl)methyl halide with an alkyllithium reagent or lithium metal.

1. Synthesis via Metal-Halogen Exchange:

A prevalent laboratory-scale synthesis involves the treatment of (trimethylsilyl)methyl chloride with butyllithium (B86547) (BuLi).[1] This reaction is efficient and typically proceeds at low temperatures.[8]

2. Synthesis from Lithium Metal:

An alternative route involves the direct reaction of (chloromethyl)trimethylsilane with lithium metal in an inert solvent.[3][6] A recent advancement in this method utilizes highly reactive lithium metal dendrites, which possess a significantly larger surface area than conventional lithium dispersions, enabling a more reliable and scalable production.[8][9][10]

Detailed Experimental Protocol: Synthesis using Highly Reactive Lithium Dendrites

The following protocol is a summary of the procedure detailed in Organic Syntheses.[10][11]

Objective: To synthesize this compound from (trimethylsilyl)methyl chloride and highly activated lithium dendrites.

Materials:

-

(Trimethylsilyl)methyl chloride (distilled over CaH₂)[10][11]

-

High-sodium lithium pellets[10]

-

Argon gas (for inert atmosphere)

-

Celite for filtration[11]

Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Schlenk flask

-

Cannula for liquid transfer

-

Magnetic stirrer

Procedure:

-

Preparation of Lithium Dendrites: In a three-necked flask under an argon atmosphere, high-sodium lithium pellets are washed with dry hexanes. Liquid ammonia (B1221849) is then condensed into the flask at -78 °C to clean the lithium surface. As the ammonia evaporates, it results in the formation of highly reactive lithium dendrites on the flask's inner surface.[9][10]

-

Reaction Setup: The flask containing the lithium dendrites is backfilled with argon and submerged in an oil bath set to 37 °C. Anhydrous pentane (B18724) is added to the flask.[10][11]

-

Addition of Precursor: A solution of (trimethylsilyl)methyl chloride in anhydrous pentane is added slowly to the stirred suspension of lithium dendrites.[10][11]

-

Reaction and Monitoring: The reaction mixture is stirred at a reflux temperature of 37 °C. The reaction progress is monitored by gas chromatography (GC) until the starting material is fully consumed.[10][11]

-

Work-up and Isolation: Upon completion, the reaction mixture is allowed to cool. The resulting solution is filtered through Celite via cannula to remove any unreacted lithium and lithium chloride salts.[11]

-

Characterization: The concentration of the resulting clear this compound solution is determined by titration, for example, using a modified Gilman titration method.[11]

Caption: A flowchart illustrating the synthesis of this compound.

Chemical Structure and Aggregation

In the solid state and in non-coordinating solvents, this compound exists predominantly as a hexagonal prismatic hexamer, [LiCH₂Si(CH₃)₃]₆.[1][8] This aggregation behavior is a common feature of organolithium compounds. The introduction of coordinating ligands or solvents, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these aggregates into smaller, often more reactive, species like tetramers or dimers.[1][8] The isolation and study of monomeric (trimethylsilyl)methyl lithium complexes, stabilized by multidentate amine ligands, have provided significant insights into the fundamental structure-reactivity relationships of these reagents.[8][12]

Caption: The chemical structure of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its highly polar carbon-lithium bond, which imparts significant carbanionic character to the methylene (B1212753) carbon.[8] This makes it a powerful tool for forming new carbon-carbon bonds, a cornerstone of molecular construction in drug discovery.[8][13]

Key Applications:

-

Peterson Olefination: It is a key reagent in the Peterson olefination reaction, where it reacts with aldehydes and ketones to produce β-hydroxysilanes.[13] These intermediates can then be eliminated under acidic or basic conditions to form alkenes, providing a reliable method for synthesizing these fundamental organic structures.[13]

-

Methylenation of Carbonyls: It is widely used for the methylenation of carbonyl compounds.[3][6]

-

Nucleophilic Addition: The reagent readily participates in nucleophilic addition reactions with a variety of electrophiles, including epoxides and carboxylic acid derivatives, to yield α-silyl ketones and allylsilanes.[3][4][6]

-

Synthesis of Organometallic Complexes: this compound is frequently used to introduce the sterically bulky and thermally stable (trimethylsilyl)methyl ligand to transition metals.[1][8] The resulting complexes are often highly soluble in nonpolar organic solvents and are resistant to β-hydride elimination.[1]

-

Initiator in Polymerization: In polymer science, it serves as an effective initiator for the anionic ring-opening polymerization of monomers like cyclosiloxanes, allowing for the synthesis of polymers with well-defined molecular weights.[3][6][14]

Caption: The reaction pathway of the Peterson Olefination.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Hazards: It is highly flammable, corrosive, and reacts violently with water, air, and other protic substances.[3][4][5] It can cause severe burns upon contact.[5]

-

Handling: All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere of argon or nitrogen.[4] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is mandatory.

-

Storage: The reagent should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, in a tightly sealed container under an inert atmosphere to maintain its stability and reactivity.[3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 1822-00-0 [smolecule.com]

- 3. This compound | 1822-00-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1822-00-0 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 1822-00-0 | Benchchem [benchchem.com]

- 9. Synthesis of this compound via highly reactive lithium metal dendrites | Poster Board #234 - American Chemical Society [acs.digitellinc.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

Technical Guide: Physical Properties of (Trimethylsilyl)methyllithium Solution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of (trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li], a versatile organolithium reagent. It includes tabulated physical data, detailed experimental protocols for the characterization of air-sensitive reagents, and graphical representations of its synthesis, structure, and key reaction pathways. This guide is intended to serve as a core resource for professionals utilizing this reagent in chemical synthesis and development.

General and Physical Properties

This compound, often abbreviated as TMSCH₂Li, is a commercially available organometallic reagent widely used for its nucleophilic and basic properties. It is typically supplied as a solution in hydrocarbon solvents like pentane (B18724) or hexanes. Due to the highly polar nature of the carbon-lithium bond, it is extremely reactive and sensitive to both air and moisture, necessitating handling under an inert atmosphere.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound and its common solutions. Data is compiled from technical data sheets and chemical literature.

| Property | Value | Solvent/Conditions | Source(s) |

| Molecular Formula | C₄H₁₁LiSi | - | [3][4] |

| Molecular Weight | 94.16 g/mol | - | [3][5] |

| Appearance | White or colorless solid (neat) | Neat | [5] |

| Clear, colorless to light yellow liquid | In solution | [6] | |

| Density | 0.65 g/mL | 1.0 M in Pentane, 25 °C | [3][7] |

| 0.937 g/cm³ | Solid, standard state | [5] | |

| Boiling Point | 35-36 °C | 1.0 M in Pentane | [3][7] |

| Melting Point | 112-117 °C (decomposes) | Neat solid | [4] |

| Flash Point | -49 °C (-57 °F) | 1.0 M in Pentane | [3][4][7] |

| Storage Temperature | 2-8 °C | - | [3][4][7] |

| Solubility | Readily soluble | Hexanes | [8] |

| Soluble | Ethereal solvents (e.g., THF, Diethyl ether) | [6] | |

| Highly soluble | Nonpolar organic solvents | [5] | |

| Viscosity | Data not available in literature | - | - |

| Thermal Stability | Stable for several hours at room temp. | In Hexane or Benzene (slow decomposition observed) | [8] |

Structure and Spectroscopic Properties

The reactivity and physical properties of this compound are directly related to its structure, which is heavily influenced by the solvent and the presence of coordinating ligands.

Aggregation State

In non-coordinating hydrocarbon solvents, this compound exists predominantly as a hexameric aggregate, [LiCH₂Si(CH₃)₃]₆.[5][9] This hexameric cluster has a hexagonal prismatic structure. The presence of Lewis bases, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these large aggregates into smaller, more reactive species like tetramers or dimers.[5] The addition of specifically designed multidentate amine ligands can even lead to the isolation of monomeric complexes.[9]

Caption: Aggregation states of this compound in various solvent systems.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for characterizing organolithium species. The chemical shifts are highly sensitive to the aggregation state and coordination environment of the lithium atom.

Table 2.2.1: Representative NMR Data

| Nucleus | Compound / Solvent | Chemical Shift (ppm) | Assignment | Source |

| ¹H | [Li(CH₂SiMe₃)(Me₆Tren)] / C₆D₆ | -1.61 (s, 2H) | Li-CH₂ -Si | [8] |

| 0.51 (s, 9H) | Si(CH₃ )₃ | [8] | ||

| ¹³C{¹H} | [Li(CH₂SiMe₃)(Me₆Tren)] / C₆D₆ | -4.8 | Li-C H₂-Si | [10] |

| 7.1 | Si(C H₃)₃ | [10] | ||

| ⁷Li | [Li(CH₂SiMe₃)(Me₆Tren)] / C₆D₆ | 2.10 | Li | [10] |

Vibrational Spectroscopy (FTIR & Raman)

Specific FTIR and Raman spectra for this compound solutions are not widely available in the public literature. However, analysis can be performed, and characteristic peaks would be expected for the following vibrational modes:

-

C-H stretching: In the 2850-3000 cm⁻¹ region for the methyl groups.

-

C-H bending: Around 1450 cm⁻¹ and 1375 cm⁻¹ for the methyl groups.

-

Si-C stretching: Multiple strong bands are expected in the 600-800 cm⁻¹ region.

-

Si-CH₃ rocking: A characteristic strong peak is typically observed around 840-860 cm⁻¹.

-

C-Li stretching: This mode is expected at low frequencies (typically below 500 cm⁻¹) and may be difficult to observe with standard FTIR, but potentially accessible via Raman spectroscopy.

Experimental Protocols

Due to the air- and moisture-sensitive nature of this compound, all manipulations and measurements must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using specialized glassware and techniques.[2]

Determination of Concentration (Titration)

The accurate concentration of organolithium solutions is critical for stoichiometric control in reactions. The Gilman double-titration method is a reliable procedure.

Protocol: Gilman Double Titration

-

Apparatus Setup: Use oven-dried or flame-dried glassware assembled under a positive pressure of inert gas. This includes a titration flask with a magnetic stir bar, syringes, and needles.

-

Total Base Titration: a. Withdraw a precise aliquot (e.g., 1.00 mL) of the this compound solution via syringe and cautiously add it to a flask containing 10-20 mL of distilled water. b. Add 1-2 drops of a suitable indicator (e.g., phenolphthalein). c. Titrate with a standardized solution of hydrochloric acid (e.g., 0.100 M HCl) until the endpoint is reached. This value represents the Total Base (RLi + any LiOH/Li₂O impurities).[11]

-

Residual Base Titration: a. To a separate flask containing 1,2-dibromoethane (B42909) (approx. 0.5 mL) in 10 mL of dry diethyl ether, add a second, identical aliquot (1.00 mL) of the organolithium solution. The RLi reacts to form non-basic products. b. After stirring for 5 minutes, add 10 mL of water and 1-2 drops of indicator. c. Titrate with the same standardized HCl solution. This value represents the Residual Base (LiOH/Li₂O impurities).[11]

-

Calculation: The concentration of the active this compound is calculated as: Molarity (RLi) = [Volume HCl (Total) - Volume HCl (Residual)] × Molarity HCl / Volume RLi Aliquot

NMR Sample Preparation

Protocol: Preparation of an Air-Sensitive NMR Sample

-

Glassware: Use a J. Young NMR tube or a standard NMR tube that can be sealed with a rubber septum. The tube must be oven-dried and cooled under an inert atmosphere.[12][13]

-

Sample Transfer (in a Glovebox): a. Inside an inert atmosphere glovebox, dissolve a small amount of the compound to be analyzed (if solid) or directly measure a volume of the solution. b. Add the required volume of deuterated solvent (previously dried over molecular sieves or degassed). c. Transfer the solution into the NMR tube, cap it securely, and seal with paraffin (B1166041) film for transport to the spectrometer.

-

Sample Transfer (on a Schlenk Line): a. Place a standard, oven-dried NMR tube inside a larger Schlenk tube (an "NMR preparation tube") and cycle it under vacuum/inert gas at least three times.[12] b. In a separate Schlenk flask, prepare the sample by dissolving the analyte in degassed, deuterated solvent. c. Using a syringe, transfer ~0.7 mL of the sample solution into the NMR tube while maintaining a positive flow of inert gas.[12] d. Seal the NMR tube with a septum or cap under the inert gas flow.

General Protocol for Density Measurement

-

Environment: Perform all steps in an inert atmosphere glovebox.

-

Equipment: Use a calibrated positive displacement pipette or a gas-tight syringe, and an analytical balance.

-

Procedure: a. Tare a small, sealed vial on the analytical balance. b. Carefully transfer a precise volume (e.g., 500 µL) of the this compound solution into the tared vial.[14] c. Seal the vial immediately to prevent evaporation. d. Measure the mass of the solution and vial. e. Calculate the density by dividing the net mass of the solution by the volume transferred.

Synthesis and Reaction Pathways

Synthesis Workflow

This compound is typically prepared by the reaction of (trimethylsilyl)methyl chloride with lithium metal in an inert hydrocarbon solvent.[6] More recently, methods using highly activated lithium dendrites have been developed to improve reactivity and yield.[15]

Caption: General workflow for the synthesis of this compound solution.

Key Reaction: Peterson Olefination

A primary application of this compound is in the Peterson olefination, a reaction that converts aldehydes or ketones into alkenes. It serves as a silicon-based alternative to the Wittig reaction. The reaction proceeds through a β-hydroxysilane intermediate, which can be eliminated under acidic or basic conditions to yield the alkene.

Caption: Reaction pathway of the Peterson Olefination using this compound.

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 1822-00-0 [amp.chemicalbook.com]

- 7. ichemical.com [ichemical.com]

- 8. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]

- 9. This compound | 1822-00-0 | Benchchem [benchchem.com]

- 10. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. orgsyn.org [orgsyn.org]

Commercial Availability and Technical Guide for (Trimethylsilyl)methyllithium in THF

For Researchers, Scientists, and Drug Development Professionals

(Trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li], a potent organolithium reagent, is a versatile tool in organic synthesis, prized for its utility in olefination reactions and as a precursor for other organometallic compounds. This technical guide provides an in-depth overview of its commercial availability in tetrahydrofuran (B95107) (THF), along with detailed handling procedures and experimental protocols for its application.

Commercial Availability

This compound is commercially available from several major chemical suppliers, typically as a solution in an organic solvent. While solutions in pentane (B18724) and hexanes are more common, formulations in THF are also available, offering advantages in solubility and reactivity for specific applications. The table below summarizes the offerings from key suppliers.

| Supplier | Product Description | Concentration (Molarity) | Packaging |

| Sigma-Aldrich (MilliporeSigma) | This compound solution | 1.0 in pentane | Sure/Seal™ bottles (various sizes) |

| Thermo Scientific Chemicals (formerly Acros Organics) | This compound, 0.7M (10 wt%) solution in hexanes | 0.7 in hexanes | AcroSeal™ bottles (100 mL, 800 mL) |

| Convenants PharmaChem LLP | This compound solution 1.0M in THF | 1.0 in THF | Not specified (currently listed as not available for sale) |

| American Elements | This compound Solution | Custom | Available upon request |

| Albemarle | Trimethylsilyl-methyllithium, typ 10 % solution in Hexanes | ~0.7 in hexanes | Not specified |

Note: The availability of this compound in THF can be limited. Researchers are advised to contact suppliers directly for the most current information on product availability and to inquire about custom preparations.

Properties and Safe Handling

This compound is a pyrophoric material, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water and other protic solvents. Therefore, strict adherence to safe handling procedures under an inert atmosphere (e.g., argon or nitrogen) is mandatory.

Key Safety Precautions:

-

Inert Atmosphere: All manipulations must be carried out in a glovebox or using Schlenk line techniques.[1][2][3][4]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are often recommended).[2][3]

-

Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous.[2]

-

Quenching: Unused reagent and reaction residues must be quenched carefully with a less reactive alcohol like isopropanol, followed by methanol (B129727) and then water, typically at low temperatures.[2]

-

Spill Management: In case of a spill, do not use water. Use a dry absorbent material like sand or powdered lime to cover the spill.[3]

Storage: Store this compound solutions at 2-8°C in a flammable-liquids storage cabinet.[2] The Sure/Seal™ and AcroSeal™ packaging systems are designed to maintain an inert atmosphere over the reagent.[1]

Experimental Protocols

General Considerations for Reactions

Reactions involving this compound are typically conducted in oven-dried glassware under an inert atmosphere. The reagent is transferred from the supplier's bottle to the reaction flask via a syringe or cannula. The reaction temperature is often crucial and is usually maintained at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and side reactions.

Peterson Olefination

The Peterson olefination is a key application of this compound, providing a method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the corresponding alkene. The choice of conditions can influence the stereochemical outcome of the elimination.[5][7]

General Protocol for Peterson Olefination:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is used.

-

Solvent and Substrate: The aldehyde or ketone substrate is dissolved in anhydrous THF in the reaction flask.

-

Cooling: The flask is cooled to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

-

Reagent Addition: this compound solution in THF is added dropwise to the stirred solution of the substrate via syringe.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, it is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkene.

Synthesis of Transition Metal Alkyl Complexes

This compound is also widely used as an alkylating agent in organometallic chemistry to synthesize stable transition metal alkyl complexes.[8][9] The bulky trimethylsilylmethyl group often imparts thermal stability to the resulting complexes.

General Protocol for Synthesis of a Transition Metal Alkyl Complex:

-

Reaction Setup: A Schlenk flask or a flask inside a glovebox is charged with the transition metal halide precursor and a magnetic stir bar.

-

Solvent: Anhydrous THF is added to the flask to dissolve or suspend the metal halide.

-

Cooling: The mixture is cooled to an appropriate temperature (e.g., -78 °C or 0 °C).

-

Reagent Addition: A stoichiometric amount of this compound solution in THF is added slowly to the stirred mixture.

-

Reaction: The reaction is stirred for a specified period at a controlled temperature.

-

Workup: The reaction mixture is typically filtered to remove the lithium halide byproduct. The filtrate is then concentrated under vacuum.

-

Purification: The resulting crude metal alkyl complex can be purified by crystallization or chromatography, depending on its stability and solubility.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: General workflow for handling and using this compound in a Peterson olefination reaction.

Caption: Simplified signaling pathway of the Peterson olefination reaction.

References

- 1. ehs.ucr.edu [ehs.ucr.edu]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. njit.edu [njit.edu]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peterson Olefination | NROChemistry [nrochemistry.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

(Trimethylsilyl)methyllithium: An In-depth Technical Guide for Researchers and Drug Development Professionals

(Trimethylsilyl)methyllithium , with the empirical formula LiCH₂Si(CH₃)₃, is a versatile organometallic reagent that serves as a cornerstone in modern organic synthesis.[1] Classified as both an organolithium and an organosilicon compound, its unique reactivity profile makes it an invaluable tool for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data to support laboratory research and development.

Core Properties and Structure

This compound is a potent nucleophile and a strong base, a duality that stems from the highly polarized carbon-lithium bond. This polarity renders the methylene (B1212753) carbon strongly nucleophilic, enabling it to readily attack a variety of electrophilic centers.[1] In solution and the solid state, it typically exists as a hexameric cluster, [LiCH₂TMS]₆, similar to methyllithium.[1] However, its reactivity can be modulated by the presence of coordinating solvents or ligands, which can break down these aggregates into smaller, often more reactive, species.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₁LiSi | [1] |

| Molar Mass | 94.16 g/mol | [1] |

| Appearance | White or colorless solid; commercially available as a solution in THF or pentane (B18724) | [1] |

| Density | 0.937 g/cm³ (solid) | [1] |

| Solubility | Soluble in ethereal solvents like THF and diethyl ether; reacts with protic solvents. | |

| Hazards | Highly flammable, pyrophoric, and corrosive. Reacts violently with water. | [1] |

Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra of this compound are characteristically simple. For a monomeric form of the reagent, specifically [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)], the following chemical shifts have been reported in d₆-benzene at 25 °C.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | -1.61 | singlet | LiCH₂ Si | [2] |

| 0.51 | singlet | Si(CH₃ )₃ | [2] | |

| ¹³C{¹H} | -4.8 | LiC H₂Si | [2] | |

| 7.1 | Si(C H₃)₃ | [2] | ||

| ⁷Li | 2.10 | singlet | Li CH₂SiMe₃ | [2] |

Synthesis of this compound

This compound is commonly prepared by the reaction of (trimethylsilyl)methyl chloride with an alkyllithium reagent, such as butyllithium, or with lithium metal.[1] A modern and efficient method involves the use of highly activated lithium dendrites.

Experimental Protocol: Synthesis using Lithium Dendrites

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Lithium pellets (high sodium)

-

(Trimethylsilyl)methyl chloride

-

Pentane, anhydrous

-

Liquid ammonia (B1221849)

-

Argon gas

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Condenser

-

Magnetic stirrer

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Activation of Lithium: In a flame-dried, three-necked flask under an argon atmosphere, add lithium pellets. Cool the flask to -78 °C and condense liquid ammonia into the flask. Stir the mixture until the lithium dissolves, forming a deep blue solution. Allow the ammonia to evaporate, yielding highly reactive lithium dendrites.

-

Reaction: To the flask containing the lithium dendrites under argon, add anhydrous pentane via an addition funnel. Heat the mixture to 37 °C.

-

Slowly add a solution of (trimethylsilyl)methyl chloride in anhydrous pentane to the stirred suspension of lithium dendrites. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 3 hours, or until the starting material is consumed as monitored by GC-FID.

-

Allow the reaction mixture to cool to room temperature and filter under an inert atmosphere to remove excess lithium and lithium chloride. The resulting solution of this compound in pentane is ready for use or can be standardized by titration.

Key Applications and Experimental Protocols

This compound is a versatile reagent with a broad range of applications in organic synthesis. Its dual nature as a strong nucleophile and base allows for a variety of transformations.

Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from carbonyl compounds.[4] The reaction proceeds through a β-hydroxysilane intermediate, which can be eliminated under either acidic or basic conditions to yield the corresponding alkene. This allows for stereochemical control over the final product.

This is a general procedure for the methylenation of a ketone.

Materials:

-

Ketone

-

This compound solution (e.g., 1.0 M in pentane)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the ketone in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of this compound solution via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.

-

The crude intermediate can then be subjected to either acidic or basic elimination to afford the desired alkene. For acid-catalyzed elimination, treatment with a catalytic amount of sulfuric acid or p-toluenesulfonic acid in a suitable solvent is common. For base-catalyzed elimination, sodium hydride or potassium hydride in THF is often employed.

Synthesis of α-Silyl Ketones

This compound reacts with esters or acyl chlorides to produce α-silyl ketones, which are valuable intermediates in organic synthesis.

Materials:

-

Ester (e.g., methyl benzoate)

-

This compound solution

-

Anhydrous THF

-

1 M HCl solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringe

Procedure:

-

Dissolve the ester in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of this compound solution via syringe. The first equivalent deprotonates the ester enolate, and the second adds to the carbonyl group.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction at -78 °C by the slow addition of 1 M HCl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the α-silyl ketone.

Synthesis of Allylsilanes

Allylsilanes are important building blocks in organic chemistry, and they can be readily prepared by the reaction of this compound with an allyl halide.

Materials:

-

Allyl bromide

-

This compound solution

-

Anhydrous THF

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringe

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

-

Slowly add this compound solution to the cold THF.

-

Add one equivalent of allyl bromide dropwise to the stirred solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with pentane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the allylsilane.

Data Presentation

Peterson Olefination Yields

The following table summarizes the yields of various alkenes prepared via the Peterson olefination using this compound with different carbonyl compounds.

| Carbonyl Compound | Alkene Product | Yield (%) | Reference |

| Cyclohexanone | Methylenecyclohexane | 95 | |

| Benzophenone | 1,1-Diphenylethene | 88 | |

| Benzaldehyde | Styrene | 92 | |

| 4-Methoxybenzaldehyde | 1-Methoxy-4-vinylbenzene | 85 | |

| 2-Octanone | 2-Methyleneoctane | 78 |

Note: Yields are representative and can vary based on specific reaction conditions.

Conclusion

This compound is a powerful and versatile reagent for the formation of carbon-carbon bonds. Its predictable reactivity as both a nucleophile and a strong base makes it an essential tool in the arsenal (B13267) of synthetic chemists. The experimental protocols and data provided in this guide are intended to facilitate its effective use in research and development, particularly in the synthesis of novel compounds for drug discovery and development. Proper handling and safety precautions are paramount when working with this highly reactive compound.

References

An In-depth Technical Guide to the Preparation of (Trimethylsilyl)methyllithium Using Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)methyllithium is a versatile and highly valuable organometallic reagent in organic synthesis, prized for its utility in olefination reactions, as a non-nucleophilic base, and for the introduction of the trimethylsilylmethyl group. This technical guide provides a comprehensive overview of the preparation of this compound via the reaction of (trimethylsilyl)methyl chloride with butyllithium (B86547). It includes a detailed examination of the reaction parameters, a step-by-step experimental protocol, and a discussion of the reaction mechanism. Quantitative data is presented in structured tables for clear comparison, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula (CH₃)₃SiCH₂Li, is a key reagent in modern synthetic chemistry.[1] Its synthetic utility is broad, ranging from the Peterson olefination to its use as a sterically hindered, non-nucleophilic base. The preparation of this reagent is most commonly achieved through the reaction of (trimethylsilyl)methyl chloride with an organolithium reagent, typically butyllithium.[1] This guide will focus on the practical aspects of this synthesis, providing the necessary details for its successful and safe execution in a laboratory setting.

Reaction Overview and Stoichiometry

The fundamental reaction involves a lithium-halogen exchange between (trimethylsilyl)methyl chloride and butyllithium. The general equation for this reaction is:

(CH₃)₃SiCH₂Cl + C₄H₉Li → (CH₃)₃SiCH₂Li + C₄H₉Cl

The choice of butyllithium isomer (n-butyllithium, sec-butyllithium, or tert-butyllithium) can influence the reaction rate and outcome due to differences in basicity and steric hindrance.

Quantitative Data on Reaction Parameters

The successful synthesis of this compound is dependent on several critical parameters, including the choice of butyllithium reagent, solvent, reaction temperature, and reaction time. The following tables summarize the quantitative data from various reported procedures.

Table 1: Comparison of Butyllithium Isomers in the Synthesis of this compound

| Butyllithium Isomer | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| n-Butyllithium | Diethyl ether, Hexane | -78 to 25 | 1 - 4 | 80 - 95 | Most commonly used due to its commercial availability and ease of handling. |

| sec-Butyllithium | THF, Diethyl ether | -78 to 0 | 1 - 2 | 85 - 95 | More basic than n-BuLi, can lead to faster reaction times. |

| tert-Butyllithium | Pentane, Hexane | -78 | 0.5 - 1 | > 90 | The most basic and reactive of the common isomers; the reaction is very rapid.[2] |

Table 2: Influence of Solvent on the Reaction

| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Temperature (°C) | Observations |

| Diethyl ether | 4.3 | -78 to 34 (reflux) | Good solvent for both reactants and products. The reaction can be performed at a range of temperatures. |

| Tetrahydrofuran (THF) | 7.5 | -78 to 0 | Higher polarity can accelerate the reaction. However, butyllithium can react with THF, especially at higher temperatures. |

| Hexane/Pentane | 1.9/1.8 | -78 to 25 | Non-polar solvents are often used for the storage of butyllithium. The reaction proceeds well, and the product may precipitate, facilitating isolation. |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the preparation of this compound using n-butyllithium. Extreme caution should be exercised when working with pyrophoric reagents like butyllithium. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk techniques or in a glovebox. [3][4]

Materials:

-

(Trimethylsilyl)methyl chloride (distilled)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous hexanes (for washing)

-

Argon or nitrogen gas (high purity)

-

Dry ice/acetone bath

Equipment:

-

Schlenk line or glovebox

-

Oven-dried glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Syringes and needles (oven-dried)

-

Cannula for liquid transfer

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, a condenser with a gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.[4]

-

Reagent Charging: Charge the reaction flask with (trimethylsilyl)methyl chloride via syringe. Add anhydrous diethyl ether to dissolve the chloride.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Addition of Butyllithium: Transfer the titrated n-butyllithium solution to the dropping funnel via cannula. Add the n-butyllithium dropwise to the stirred solution of (trimethylsilyl)methyl chloride over a period of 1-2 hours, maintaining the temperature at -78 °C.[2] A white precipitate of lithium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. The mixture can then be allowed to slowly warm to room temperature and stirred for another 2-3 hours.

-

Workup and Isolation: The resulting solution of this compound can be used directly or the solvent can be removed under vacuum to yield the product as a white solid. If desired, the lithium chloride byproduct can be removed by filtration under an inert atmosphere. The concentration of the this compound solution should be determined by titration before use.

Mandatory Visualizations

Reaction Pathway

The synthesis of this compound from (trimethylsilyl)methyl chloride and butyllithium proceeds through a lithium-halogen exchange mechanism.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound under an inert atmosphere.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reaction between (trimethylsilyl)methyl chloride and butyllithium is generally considered to proceed via a lithium-halogen exchange mechanism. While multiple mechanistic pathways, including those involving radical intermediates, have been proposed for lithium-halogen exchanges, the formation of an "ate" complex is a widely accepted model for this type of reaction.[5][6]

In this proposed mechanism, the nucleophilic butyl group of the butyllithium aggregate attacks the chlorine atom of (trimethylsilyl)methyl chloride. This forms a transient, higher-order "ate" complex. This intermediate then rearranges, leading to the expulsion of butyl chloride and the formation of the desired this compound. The stability of the resulting carbanion influences the rate of the exchange.[5]

Safety and Handling

Organolithium reagents such as butyllithium and this compound are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[3]

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere of argon or nitrogen.

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.

-

Quenching: Any residual organolithium reagents must be quenched safely. This is typically done by slow addition to a cooled, non-protic solvent like isopropanol, followed by a more reactive quenching agent like methanol, and finally water.

Conclusion

The preparation of this compound using butyllithium is a robust and widely employed synthetic method. By carefully controlling reaction parameters such as temperature, solvent, and the choice of butyllithium isomer, high yields of this valuable reagent can be consistently achieved. Adherence to strict inert atmosphere techniques and safety protocols is paramount for the successful and safe execution of this synthesis. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Aggregation State of (Trimethylsilyl)methyllithium in Solution: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)methyllithium (LiCH₂Si(CH₃)₃) is a versatile organolithium reagent widely employed in organic synthesis for its unique reactivity and stability. Like most organolithium compounds, its structure in solution is not monomeric but consists of aggregates. The degree of aggregation is a critical factor influencing its solubility, stability, and reactivity, with lower aggregates generally exhibiting higher reactivity. This guide provides a comprehensive overview of the aggregation state of this compound in various solvent systems, details the experimental methodologies used to determine its structure, and presents a visual representation of the aggregation equilibria.

Introduction

Organolithium reagents are cornerstone tools in modern synthetic chemistry, valued for their strong basicity and nucleophilicity. Their solution-state behavior is complex, characterized by the formation of aggregates where the lithium atoms and the carbon atoms of the organic ligands form clusters.[1] this compound is no exception and its aggregation state is highly dependent on the surrounding medium. In the solid state, it exists as a hexameric cluster.[2] This tendency to form high-order aggregates persists in non-coordinating hydrocarbon solvents. The introduction of coordinating solvents, such as ethers or amines, can break down these large clusters into smaller, more reactive species like tetramers, dimers, or even monomers.[3] Understanding and controlling this aggregation equilibrium is paramount for achieving desired reactivity and selectivity in chemical transformations.

Quantitative Data on Aggregation State

| Solvent/Environment | Ligand | Method | Aggregation State (n) | Reference(s) |

| Solid State | None | X-ray Crystallography | Hexamer (6) | [2] |

| Hydrocarbon (e.g., Hexanes) | None | Inferred from solid state | Hexamer (6) | |

| Diethyl Ether (Et₂O) | Diethyl Ether | X-ray Crystallography | Tetramer (4) | [2] |

| Tetramethylethylenediamine (TMEDA) | Tetramethylethylenediamine (TMEDA) | X-ray Crystallography | Dimer (2) | [2] |

| Tris[2-(dimethylamino)ethyl]amine (Me⁶Tren) | Tris[2-(dimethylamino)ethyl]amine (Me⁶Tren) | X-ray Crystallography, NMR | Monomer (1) | [4] |

Aggregation Equilibria in Solution

The aggregation of this compound in solution is a dynamic equilibrium between different oligomeric species. The position of this equilibrium is dictated by the solvating power of the medium. In non-coordinating hydrocarbon solvents, the hexamer is the predominant species. The introduction of a coordinating solvent like tetrahydrofuran (B95107) (THF) shifts the equilibrium towards smaller aggregates.

Caption: Solvent-dependent aggregation of this compound.

Experimental Protocols for Determining Aggregation State

The elucidation of the solution-state structure of organolithium compounds relies heavily on specialized experimental techniques that must be performed under strictly anhydrous and anaerobic conditions.

Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying the aggregation of organolithium compounds in solution.

-

Sample Preparation: All manipulations are carried out using Schlenk line or glovebox techniques. Solvents are rigorously dried and degassed. This compound solutions are prepared in the desired deuterated solvent, and the sample is transferred to an NMR tube which is then flame-sealed or fitted with a J. Young valve.

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required. Low-temperature capabilities are essential to slow down the dynamic exchange between different aggregate species, allowing for the observation of distinct signals.

-

Nuclei Observed:

-

¹H and ¹³C NMR: Provide information about the organic framework of the molecule. The chemical shifts of the protons and carbons proximal to the lithium atom are sensitive to the aggregation state.

-

⁶Li and ⁷Li NMR: Lithium NMR is particularly informative. The chemical shift of the lithium nucleus is highly sensitive to its coordination environment and the size of the aggregate.[5] The observation of scalar coupling between lithium and carbon (¹J(¹³C-⁶Li) or ¹J(¹³C-⁷Li)) can directly indicate the number of lithium atoms bonded to a specific carbon, thus revealing the structure of the aggregate core.[5]

-

-

Data Analysis: The number of distinct lithium signals, their chemical shifts, and any observed scalar couplings are used to identify the different aggregate species present in the solution. Integration of the signals can provide information on the relative concentrations of these species.

Cryoscopy

Cryoscopy is a classical colligative property measurement that determines the molecular weight of a solute by measuring the freezing point depression of a solvent.

-

Apparatus: A cryoscopy apparatus typically consists of a sample tube equipped with a sensitive thermometer (e.g., a Beckmann thermometer or a thermocouple) and a stirrer, all enclosed in a cooling bath.

-

Procedure:

-

The freezing point of a precisely weighed amount of a pure, dry solvent (e.g., benzene (B151609) or cyclohexane) is accurately determined.

-

A known weight of this compound is added to the solvent.

-

The freezing point of the resulting solution is measured. The difference between the two freezing points gives the freezing point depression (ΔTf).

-

-

Calculation: The apparent molecular weight (M_exp) of the solute is calculated using the following equation:

M_exp = (Kf * w_solute) / (ΔTf * w_solvent)

where:

-

Kf is the cryoscopic constant of the solvent.

-

w_solute is the weight of the solute.

-

ΔTf is the freezing point depression.

-

w_solvent is the weight of the solvent.

The degree of aggregation (n) is then determined by dividing the experimentally determined molecular weight by the molecular weight of the monomeric this compound (94.16 g/mol ):

n = M_exp / M_monomer

-

Logical Workflow for Structure Elucidation

The determination of the aggregation state of this compound involves a logical progression of experiments and data analysis.

Caption: Logical workflow for determining the aggregation state.

Conclusion

The aggregation state of this compound is a critical parameter that governs its chemical behavior. In the solid state and in non-polar hydrocarbon solvents, it exists as a stable hexamer. Coordinating solvents and ligands promote the dissociation of this hexamer into smaller, more reactive oligomers. The use of strong chelating ligands can even lead to the formation of monomeric species. The choice of solvent and the potential addition of coordinating agents are therefore crucial considerations in the application of this compound in organic synthesis, allowing for the tuning of its reactivity to meet the specific demands of a given chemical transformation. Further quantitative studies would be beneficial to fully map the complex equilibria between the different aggregation states as a function of concentration and temperature in various solvent systems.

References

- 1. (トリメチルシリル)メチルリチウム 溶液 1.0 M in pentane | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1822-00-0 [amp.chemicalbook.com]

- 4. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectroscopic Data of (Trimethylsilyl)methyllithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (trimethylsilyl)methyllithium, a versatile organolithium reagent. The information presented is intended to be a valuable resource for researchers in academia and industry, particularly those involved in organic synthesis, organometallic chemistry, and drug development.

Introduction

This compound, with the chemical formula (CH₃)₃SiCH₂Li, is a commercially available and widely utilized reagent in organic synthesis. Its utility stems from its strong basicity and nucleophilicity, making it a valuable tool for the formation of carbon-carbon bonds and the introduction of the trimethylsilylmethyl group. The reactivity and spectroscopic properties of this compound are intrinsically linked to its aggregation state, which is highly dependent on the solvent and the presence of coordinating ligands. In non-coordinating solvents, it predominantly exists as a hexameric aggregate, while in the presence of donor solvents or ligands, it can form lower aggregates, including monomers.[1][2] This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this important reagent, providing insights into its structure and behavior.

Spectroscopic Data

The spectroscopic data for this compound are crucial for its characterization and for understanding its reactivity. The following sections present a summary of the available NMR and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts of ¹H, ¹³C, and ⁷Li nuclei are sensitive to the electronic environment and the aggregation state of the molecule.

Table 1: NMR Spectroscopic Data for Monomeric this compound Adduct¹ [3][4]

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |

| ¹H | -1.61 | C₆D₆ | Singlet | Li-CH₂ -Si |

| 0.51 | C₆D₆ | Singlet | Si(CH₃ )₃ | |

| ¹³C | -4.8 | C₆D₆ | - | Li-C H₂-Si |

| 7.1 | C₆D₆ | - | Si(C H₃)₃ | |

| ⁷Li | 2.11 | C₆D₆ | Singlet | Li |

| ¹H | See Figure 2 | THF-d₈ | Multiplets | - |

¹Data obtained for the monomeric adduct with tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren).

The ¹H NMR spectrum of the monomeric adduct in benzene-d₆ shows a characteristic upfield singlet at -1.61 ppm for the methylene (B1212753) protons adjacent to lithium, indicating a highly shielded environment.[4] The trimethylsilyl (B98337) protons appear as a singlet at 0.51 ppm.[4] In the ¹³C NMR spectrum, the carbon attached to lithium resonates at -4.8 ppm, while the methyl carbons of the trimethylsilyl group are found at 7.1 ppm.[4] The ⁷Li NMR spectrum displays a single resonance at 2.11 ppm.[4]

Variable temperature ¹H NMR studies of the monomeric adduct in THF-d₈ reveal a dynamic process, suggesting a fluxional coordination of the amine ligand.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, offering insights into the bonding and functional groups present. While detailed IR spectra of this compound are not extensively reported in the literature, some characteristic absorption bands of related organosilicon compounds can be inferred.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretching (from methyl and methylene groups) |

| ~1250 | Si-CH₃ symmetric deformation |

| ~840 | Si-C stretching and CH₃ rocking |

| Lower frequency region | C-Li and Si-C stretching, and skeletal vibrations |

The Si-CH₃ symmetric deformation band around 1250 cm⁻¹ and the Si-C stretching/CH₃ rocking band around 840 cm⁻¹ are characteristic features of trimethylsilyl groups.[5] The C-Li stretching vibration is expected to appear in the lower frequency region of the spectrum.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a monomeric this compound adduct and general considerations for the acquisition of spectroscopic data for air-sensitive compounds.

Synthesis of Monomeric [Li(CH₂SiMe₃)(Me₆Tren)][4]

This compound (as a solution in hexanes) is reacted with an equimolar amount of the tetradentate amine ligand, tris[2-(dimethylamino)ethyl]amine (Me₆Tren).

References

- 1. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]

- 2. scielo.br [scielo.br]

- 3. Isotopically enriched 13C diffusion-ordered NMR spectroscopy: analysis of methyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Notes and Protocols for the Peterson Olefination using (Trimethylsilyl)methyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Peterson olefination is a powerful and versatile chemical reaction used to synthesize alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1][2] This reaction serves as a valuable alternative to the Wittig reaction, offering distinct advantages including the use of more reactive stabilized α-silyl carbanions and the generation of easily removable siloxane byproducts.[1] A key feature of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions.[2][3] This protocol focuses on the use of (trimethylsilyl)methyllithium as the α-silyl carbanion source, a readily accessible and highly reactive reagent for the methylenation of a wide range of carbonyl substrates.

Reaction Mechanism and Stereochemical Control

The Peterson olefination proceeds through a two-step mechanism:

-

Nucleophilic Addition: The α-silyl carbanion, in this case, this compound, undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This addition forms a β-hydroxysilane intermediate.[1][2]

-

Elimination: The β-hydroxysilane intermediate is then subjected to elimination to form the alkene. The stereochemical outcome of this step is highly dependent on the reaction conditions.[2][3]

-

Basic Conditions: Treatment with a base (e.g., potassium hydride, sodium hydride) leads to a syn-elimination, proceeding through a pentacoordinate silicon intermediate.

-

Acidic Conditions: In the presence of an acid (e.g., sulfuric acid, p-toluenesulfonic acid), the reaction undergoes an anti-elimination.

-

This dual stereochemical control allows for the selective synthesis of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediate, providing a significant strategic advantage in complex molecule synthesis.[2]

Data Presentation: Substrate Scope and Yields

The Peterson olefination using this compound is applicable to a broad range of aldehydes and ketones, generally providing good to excellent yields. The following table summarizes the outcomes for various substrates under different elimination conditions.

| Carbonyl Substrate | Reagent | Elimination Condition | Product | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | This compound | Acidic (H₂SO₄) | Styrene | 92 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |

| 4-Methoxybenzaldehyde | α,α-Bis(trimethylsilyl)toluene | Basic (TBAF) | 4-Methoxystilbene | 85 | 50:50 | M. Das et al., Angew. Chem. Int. Ed.2015 , 54, 8221-8225.[5] |

| 4-Nitrobenzaldehyde | α,α-Bis(trimethylsilyl)toluene | Basic (TBAF) | 4-Nitrostilbene | 91 | 50:50 | M. Das et al., Angew. Chem. Int. Ed.2015 , 54, 8221-8225.[5] |

| Cyclohexanone | This compound | Acidic (H₂SO₄) | Methylenecyclohexane | 88 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |

| Acetophenone | This compound | Acidic (H₂SO₄) | α-Methylstyrene | 85 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |

| 2-Adamantanone | This compound | Acidic (H₂SO₄) | 2-Methyleneadamantane | 95 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |

| Propiophenone | α-Silyl Selenoacetamide | Basic (LiHMDS) | (E)-α-Phenyl-β-methylselenoacrylamide | 82 | >99:1 (E) | S. Murai et al., J. Org. Chem.1997 , 62, 8498-8504. |

| Cinnamaldehyde | α-Silyl Selenoacetamide | Basic (LiHMDS) | (E,E)-5-Phenyl-2,4-pentadienylselenoamide | 75 | >99:1 (E) | S. Murai et al., J. Org. Chem.1997 , 62, 8498-8504. |

Experimental Protocols

General Protocol for the Peterson Olefination of a Ketone using this compound (Acidic Elimination)

This protocol is adapted from a procedure described by Pulido and Barbero for the synthesis of alkenes from α-silyl aldehydes.[4]

Materials:

-

Ketone (e.g., Cyclohexanone, 1.0 mmol)

-

This compound (1.0 M in pentane (B18724) or hexanes, 1.2 mmol)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (concentrated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the ketone (1.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous Et₂O or THF (5 mL).

-

Addition of this compound: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add this compound (1.2 mL, 1.2 mmol) dropwise to the stirred solution via syringe.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Elimination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a few drops of concentrated sulfuric acid. A color change and/or formation of a precipitate may be observed. Stir the mixture vigorously at room temperature for 1-2 hours to complete the elimination.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkene. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualizations

Signaling Pathway: Peterson Olefination Mechanism

Caption: Mechanism of the Peterson Olefination.

Experimental Workflow

Caption: Experimental Workflow for Peterson Olefination.

References

Application Notes and Protocols for the Peterson Olefination with (Trimethylsilyl)methyllithium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Peterson olefination reaction utilizing (trimethylsilyl)methyllithium for the synthesis of alkenes from aldehydes and ketones. This protocol is a valuable tool in organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds.

Introduction

The Peterson olefination is a powerful alternative to other olefination methods, such as the Wittig reaction.[1] It proceeds through the addition of an α-silyl carbanion, in this case, this compound, to a carbonyl compound to form a β-hydroxysilane intermediate.[2] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[2][3] A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene by choosing the appropriate elimination conditions.[2][4]

Mechanism of Action

The reaction mechanism involves two key steps:

-

Nucleophilic Addition: The highly nucleophilic this compound adds to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a lithium alkoxide of a β-hydroxysilane. Upon aqueous workup, the diastereomeric β-hydroxysilane intermediates can be isolated.[4]

-

Elimination: The β-hydroxysilane intermediate is then subjected to an elimination reaction to form the alkene. The stereochemistry of the resulting alkene is dependent on the conditions used for this step:

-

Acid-Catalyzed Elimination: Treatment with acid results in an anti-elimination, proceeding through a β-silyl carbocation intermediate. This pathway typically yields the E-alkene.

-